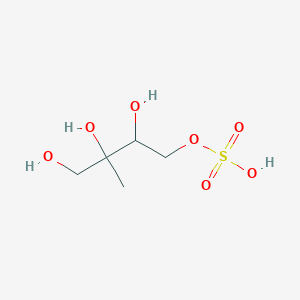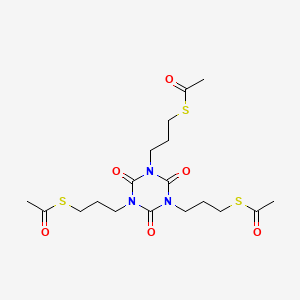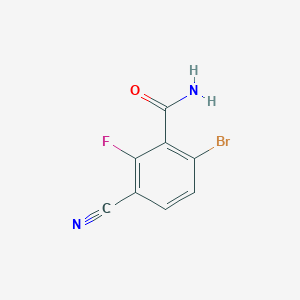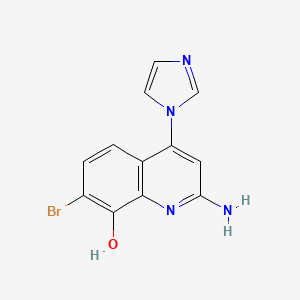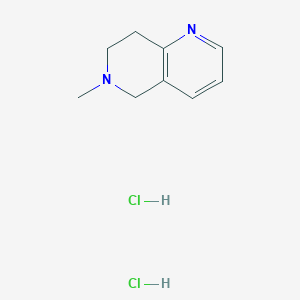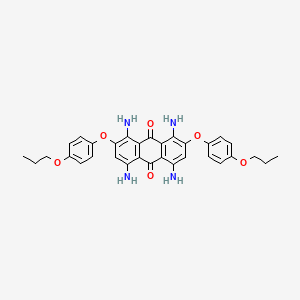![molecular formula C26H18N2O B13129982 3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 4-biphenylcarboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The biphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The biphenyl groups can enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3′-Di(carbazol-9-yl)-5-cyano-1,1′-biphenyl: This compound has a similar biphenyl structure but with different substituents, leading to distinct properties and applications.
1,1′-Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
Uniqueness
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring and biphenyl groups, which confer specific chemical and physical properties. These features make it suitable for specialized applications in materials science, pharmaceuticals, and other fields.
Properties
Molecular Formula |
C26H18N2O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,5-bis(4-phenylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-26(29-28-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI Key |
XUYWWMOKESDFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


